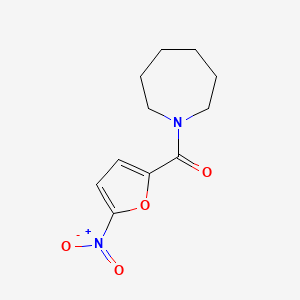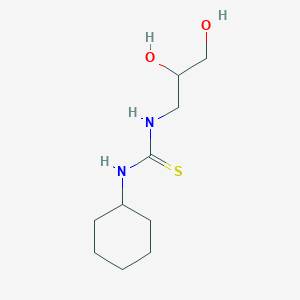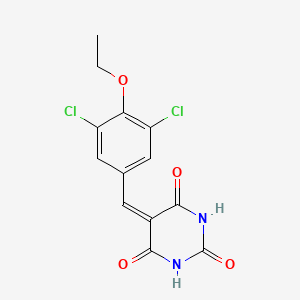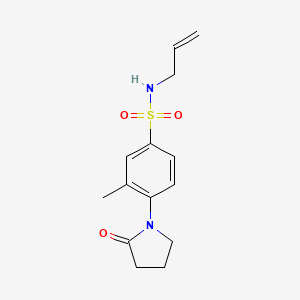![molecular formula C9H12N2O5S2 B5154603 N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, commonly known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research. MTA is a potent inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which plays a crucial role in the metabolism of polyamines and purines. Its unique chemical structure and mechanism of action make it an attractive target for various research applications.
作用机制
MTA exerts its biological effects through the inhibition of N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, which is responsible for the breakdown of MTA into adenine and methylthioribose-1-phosphate (MTR-1-P). The accumulation of MTA leads to the inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases, resulting in the dysregulation of various cellular processes, including DNA methylation, histone modification, and polyamine metabolism. The dysregulation of these processes ultimately leads to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
MTA has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been shown to inhibit the growth of various pathogens, including bacteria and viruses.
实验室实验的优点和局限性
MTA has several advantages for use in laboratory experiments, including its potent inhibitory activity against N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine and its ability to induce apoptosis in cancer cells. However, MTA also has several limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for the research of MTA. One area of interest is the development of MTA-based therapies for cancer, inflammation, and infectious diseases. Additionally, the investigation of the molecular mechanisms underlying the biological effects of MTA could provide valuable insights into the dysregulation of cellular processes in various diseases. Furthermore, the development of novel synthetic methods for MTA could lead to the production of more potent and effective analogs.
合成方法
MTA can be synthesized through various methods, including the reaction of 5-(methylamino)-1,3-thiazole-4-carbonyl chloride with sodium sulfinate, followed by the reaction with glycine. Another method involves the reaction of 5-(methylamino)-1,3-thiazole-4-carboxylic acid with thionyl chloride, followed by the reaction with sodium sulfinate and glycine.
科学研究应用
MTA has been extensively studied for its potential therapeutic applications in cancer, inflammation, and infectious diseases. Its ability to inhibit N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine leads to the accumulation of methylthioadenosine (MTA), which has been shown to induce apoptosis in cancer cells. MTA has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been investigated for its antimicrobial activity against various pathogens, including bacteria and viruses.
属性
IUPAC Name |
3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S2/c1-10-9(14)7-4-6(5-17-7)18(15,16)11-3-2-8(12)13/h4-5,11H,2-3H2,1H3,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOTTMABQWDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)



![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)

amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
